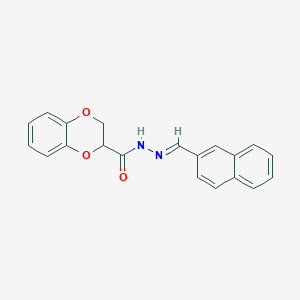
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBH, is a chemical compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in-depth.
作用机制
The mechanism of action of N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a promising anti-tumor agent. However, the compound's mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine the compound's safety and efficacy in humans.
未来方向
There are several future directions for research on N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including its potential as a treatment for Alzheimer's disease and Parkinson's disease. The compound's ability to regulate blood glucose levels also makes it a potential treatment for diabetes. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in humans.
In conclusion, N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a treatment for various diseases.
合成方法
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been synthesized using various methods, including the condensation reaction of 2-naphthylamine and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrazide. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetic acid, to obtain the desired product. The synthesis method used depends on the specific application of N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
科学研究应用
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has shown potential in various scientific research applications, including its use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(19-13-24-17-7-3-4-8-18(17)25-19)22-21-12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12,19H,13H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVKWCJAUDIFV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
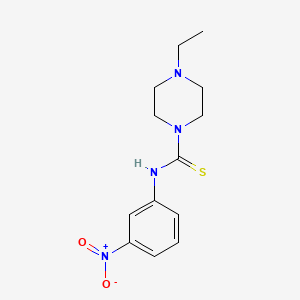
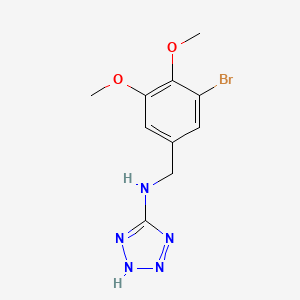
![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)


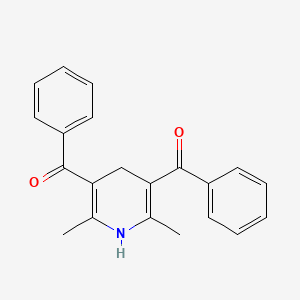
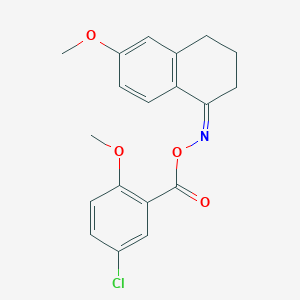
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)
